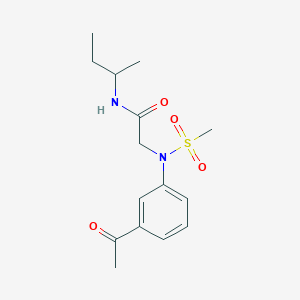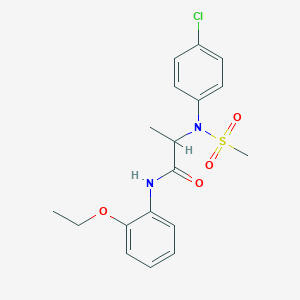
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on metabolic disorders such as type 2 diabetes and obesity. A-769662 has been widely studied for its potential therapeutic applications in these areas.
作用机制
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide activates AMPK by binding to the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, which leads to its activation. Activated AMPK then phosphorylates downstream targets involved in cellular energy metabolism, such as acetyl-CoA carboxylase and HMG-CoA reductase, leading to increased fatty acid oxidation and decreased lipogenesis.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on cellular energy metabolism, it has been shown to have anti-inflammatory effects in adipose tissue, as well as neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has also been shown to increase lifespan in nematodes, suggesting potential anti-aging effects.
实验室实验的优点和局限性
One advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide is its specificity for AMPK activation. Unlike other compounds that activate AMPK, such as AICAR, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide does not require cellular uptake and metabolism to activate the enzyme. This makes it a useful tool for studying the role of AMPK in cellular energy metabolism. One limitation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide is its relatively low potency, which may limit its usefulness in some experimental settings.
未来方向
There are a number of potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide. One area of interest is its potential therapeutic applications in metabolic disorders such as type 2 diabetes and obesity. Additional studies are needed to further elucidate the mechanisms underlying its beneficial effects on these conditions. Another area of interest is its potential anti-aging effects. Further studies are needed to determine whether 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has similar effects in other model organisms and whether it has potential therapeutic applications in age-related diseases. Finally, additional studies are needed to further elucidate the biochemical and physiological effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide and its potential applications in other areas of research.
科学研究应用
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as type 2 diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation and decrease lipogenesis in liver cells. 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has also been shown to have anti-inflammatory effects in adipose tissue, which may contribute to its beneficial effects on metabolic disorders.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-12-10-17(11-13(2)18(12)20)23-15(4)19(22)21-14(3)16-8-6-5-7-9-16/h5-11,14-15H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEAECCTPHJIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4178812.png)
![3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4178815.png)

![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B4178842.png)

![2-{[3-oxo-3-(1-piperidinyl)propyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4178876.png)
![1-ethyl-6-fluoro-7-[4-({[1-(methoxycarbonyl)-3-(methylthio)propyl]amino}carbonothioyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4178880.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4178887.png)
![N~2~-(3-acetylphenyl)-N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4178890.png)
![2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4178895.png)
![4-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4178899.png)
![5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4178904.png)
![2-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B4178914.png)